Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(2-fluoro-4-methoxyphenyl)-2-oxopropanoate.
Reduction: 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanol.
Substitution: 3-(2-amino-4-methoxyphenyl)-2-hydroxypropanoate or 3-(2-thio-4-methoxyphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the benzene ring can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The hydroxypropanoate ester group may also play a role in the compound’s overall bioactivity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
- Methyl 3-(2-fluoro-4-chlorophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H13FO4 |
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Molecular Weight |
228.22 g/mol |
IUPAC Name |
methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO4/c1-15-8-4-3-7(9(12)6-8)5-10(13)11(14)16-2/h3-4,6,10,13H,5H2,1-2H3 |
InChI Key |
VPSXLDZNJQBHMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)OC)O)F |
Origin of Product |
United States |
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